molecular formula C13H9Cl2N3O2S B11494540 2-[(2,4-dichlorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine

2-[(2,4-dichlorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine

Cat. No.: B11494540
M. Wt: 342.2 g/mol
InChI Key: GQSHZYFASWNSAQ-UHFFFAOYSA-N
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Description

2,4-dichlorobenzyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfone is a synthetic organic compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a sulfone group attached to a 2,4-dichlorobenzyl moiety and an imidazo[4,5-b]pyridine ring system. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorobenzyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-dichlorobenzyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzyl (3H-imidazo[4,5-b]pyridin-2-yl) sulfone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C13H9Cl2N3O2S

Molecular Weight

342.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfonyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H9Cl2N3O2S/c14-9-4-3-8(10(15)6-9)7-21(19,20)13-17-11-2-1-5-16-12(11)18-13/h1-6H,7H2,(H,16,17,18)

InChI Key

GQSHZYFASWNSAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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